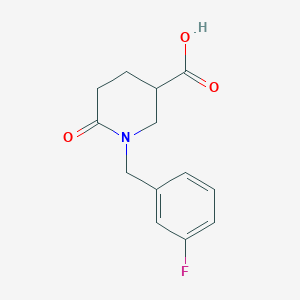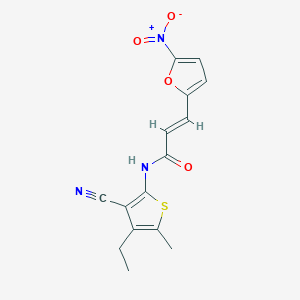![molecular formula C16H20F2N2O B5471508 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea](/img/structure/B5471508.png)
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Bicyclo[221]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea is a complex organic compound characterized by its unique bicyclic structure and the presence of difluorophenyl and urea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of bicyclo[2.2.1]hept-2-yl ethylamine with 2,4-difluorophenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and difluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)urea: Contains a single fluorine atom, which may alter its reactivity and interactions.
Uniqueness
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O/c1-9(13-7-10-2-3-11(13)6-10)19-16(21)20-15-5-4-12(17)8-14(15)18/h4-5,8-11,13H,2-3,6-7H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRCVTUYFNGYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5471431.png)

![N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B5471441.png)
![(5E)-1-(2,4-dichlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5471451.png)
![7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5471458.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5471463.png)
![4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5471476.png)

![4-[2-(benzoylamino)-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5471499.png)
![(3-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5471500.png)

![3-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one](/img/structure/B5471518.png)
![3-(1-naphthyl)-5-(2-propoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5471520.png)
![3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5471524.png)
